Indium In-111 Pentetreotide
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Overview
Description
Indium In-111 Pentetreotide is a radiopharmaceutical compound used primarily in nuclear medicine for diagnostic imaging. It is a synthetic analogue of the naturally occurring hormone somatostatin, which inhibits the secretion of various other hormones. The compound consists of a somatostatin analogue called octreotide, bound to a radioactive isotope, Indium-111, which acts as a tracer. This compound is particularly useful in visualizing and evaluating neuroendocrine tumors due to its high affinity for somatostatin receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Indium In-111 Pentetreotide is prepared by combining two main components: a lyophilized mixture containing pentetreotide and a solution of Indium In-111 chloride. The pentetreotide component is a cyclic peptide with a specific structural formula, and it is combined with Indium In-111 chloride in a reaction vial. The reaction between Indium In-111 and the diethylenetriaminetetraacetic acid (DTPA) portion of the pentetreotide molecule forms this compound. The pH of the resultant solution is adjusted to between 3.8 and 4.3 .
Industrial Production Methods
The industrial production of this compound involves the use of a kit known as Octreoscan. This kit contains a reaction vial with lyophilized pentetreotide and a vial of Indium In-111 chloride solution. The contents are sterile and nonpyrogenic, ensuring safety for intravenous administration. The radiolabeling yield of this compound is determined before administration to ensure the quality and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Indium In-111 Pentetreotide primarily undergoes complexation reactions where Indium In-111 reacts with the DTPA portion of the pentetreotide molecule. This reaction forms a stable complex that can be used for diagnostic imaging .
Common Reagents and Conditions
The common reagents used in the preparation of this compound include pentetreotide, Indium In-111 chloride, gentisic acid, trisodium citrate, citric acid, and inositol. The reaction conditions involve adjusting the pH to between 3.8 and 4.3 using sodium hydroxide or hydrochloric acid .
Major Products Formed
The major product formed from the reaction is this compound, a stable radiopharmaceutical compound used for imaging neuroendocrine tumors .
Scientific Research Applications
Indium In-111 Pentetreotide has several scientific research applications, particularly in the field of nuclear medicine. It is used in a diagnostic imaging procedure known as Octreoscan or somatostatin receptor scintigraphy (SRS). This procedure is valuable for detecting and localizing neuroendocrine tumors, including gastroenteropancreatic neuroendocrine tumors, carcinoid tumors, and pituitary tumors. It is also used to monitor the progress of treatment and detect any recurrence of tumors .
In addition to its diagnostic applications, this compound is used in research to study the distribution and localization of somatostatin receptors within the body. This information is crucial for understanding the behavior of neuroendocrine tumors and developing targeted therapies .
Mechanism of Action
The mechanism of action of Indium In-111 Pentetreotide relies on its high affinity for somatostatin receptors, predominantly the subtype 2 (sst2) and subtype 5 (sst5) receptors. These receptors are present in high concentrations on the surface of neuroendocrine tumor cells. Once administered, the radiolabeled compound binds to these receptors, allowing the Indium-111 isotope to emit gamma radiation that can be detected and imaged using a gamma camera. This enables the visualization of the distribution and localization of somatostatin receptors within the body .
Comparison with Similar Compounds
Indium In-111 Pentetreotide is often compared with other radiopharmaceuticals used for imaging neuroendocrine tumors, such as Gallium-68 DOTATOC and Technetium-99m HYNIC-TOC.
Gallium-68 DOTATOC: This compound is used in positron emission tomography (PET) imaging and has a higher sensitivity and specificity for detecting neuroendocrine tumors compared to this compound.
Technetium-99m HYNIC-TOC: This compound is used in single-photon emission computed tomography (SPECT) imaging and offers similar diagnostic capabilities to this compound.
This compound remains unique due to its established use in somatostatin receptor scintigraphy and its ability to provide valuable diagnostic information for neuroendocrine tumors .
Properties
CAS No. |
139096-04-1 |
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Molecular Formula |
C63H84InN13O19S2 |
Molecular Weight |
1506.4 g/mol |
IUPAC Name |
2-[2-[[2-[[1-[[10-(4-aminobutyl)-16-benzyl-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-(carboxylatomethyl)amino]ethyl-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydron;indium(3+) |
InChI |
InChI=1S/C63H87N13O19S2.In/c1-37(78)48(34-77)70-62(94)50-36-97-96-35-49(71-58(90)45(25-39-13-5-3-6-14-39)66-51(80)29-75(31-53(83)84)23-21-74(30-52(81)82)22-24-76(32-54(85)86)33-55(87)88)61(93)68-46(26-40-15-7-4-8-16-40)59(91)69-47(27-41-28-65-43-18-10-9-17-42(41)43)60(92)67-44(19-11-12-20-64)57(89)73-56(38(2)79)63(95)72-50;/h3-10,13-18,28,37-38,44-50,56,65,77-79H,11-12,19-27,29-36,64H2,1-2H3,(H,66,80)(H,67,92)(H,68,93)(H,69,91)(H,70,94)(H,71,90)(H,72,95)(H,73,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88);/q;+3/p-3 |
InChI Key |
ONJXCGCIKIYAPL-UHFFFAOYSA-K |
Canonical SMILES |
[H+].CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[In+3] |
Origin of Product |
United States |
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